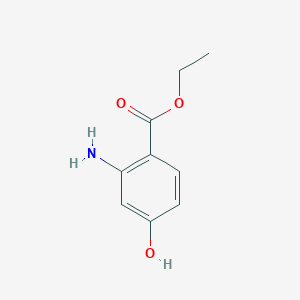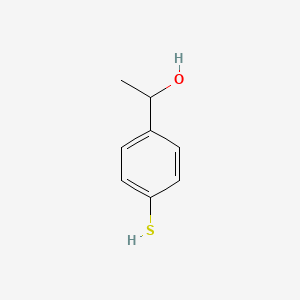![molecular formula C17H19N5O2 B2917882 N-(4-isopropylbenzyl)-6-methyl-4-oxo-4,5-dihydro[1,2,3]triazolo[1,5-a]pyrazine-3-carboxamide CAS No. 1775471-23-2](/img/structure/B2917882.png)
N-(4-isopropylbenzyl)-6-methyl-4-oxo-4,5-dihydro[1,2,3]triazolo[1,5-a]pyrazine-3-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
“N-(4-isopropylbenzyl)-6-methyl-4-oxo-4,5-dihydro[1,2,3]triazolo[1,5-a]pyrazine-3-carboxamide” is a compound that belongs to the class of compounds known as [1,2,4]triazolo[4,3-a]pyridines . These compounds have been identified as potential inhibitors of indoleamine 2,3-dioxygenase 1 (IDO1), a promising target in cancer immunotherapy .
Aplicaciones Científicas De Investigación
Synthesis and Biological Activities
Antitumor and Antimicrobial Activities
Novel N-arylpyrazole-containing enaminones have been synthesized, leading to substituted pyridine derivatives and other compounds. These have shown cytotoxic effects against human breast cell line (MCF-7) and liver carcinoma cell line (HEPG2), comparable to standard treatments like 5-fluorouracil. Some derivatives also exhibited antimicrobial activity, emphasizing their potential as therapeutic agents (S. Riyadh, 2011).
Anticonvulsant Activity
Substituted 8-amino-3-benzyl-1,2,4-triazolo[4,3-a] pyrazines have been prepared and evaluated for anticonvulsant activity, showcasing potent activity against maximal electroshock-induced seizures in rats. This study identifies the 1,2,4-triazolo[4,3-a]pyrazine ring system as a bioisostere of the purine ring, providing a foundation for developing new anticonvulsant drugs (J. Kelley et al., 1995).
Antiavian Influenza Virus Activity
A new route to the synthesis of benzamide-based 5-aminopyrazoles and their corresponding derivatives has been developed, showing remarkable activity against the influenza A virus (H5N1). This highlights the potential of these compounds in combating avian influenza (A. Hebishy et al., 2020).
Cardiovascular Applications
The synthesis of 1,2,4-triazolo[1,5-a]pyrimidines fused to various heterocyclic systems has been reported, with some compounds demonstrating promising coronary vasodilating and antihypertensive activities. This research suggests potential applications in developing new cardiovascular agents (Y. Sato et al., 1980).
Antimicrobial Activity
Several new derivatives, including pyrazolines and pyrazoles, have been synthesized and tested for antimicrobial activity. The studies reveal compounds with significant growth inhibition against various bacterial and fungal strains, indicating their potential in addressing antimicrobial resistance (S. Y. Hassan, 2013).
Mecanismo De Acción
Target of Action
The primary target of this compound is the Cyclin-Dependent Kinase 2 (CDK2) . CDK2 is a crucial protein kinase involved in the regulation of the cell cycle. It plays a significant role in controlling the progression of cells from the G1 (growth) phase to the S (synthesis) phase .
Mode of Action
The compound interacts with CDK2, inhibiting its activity . This inhibition disrupts the normal progression of the cell cycle, particularly the transition from the G1 to the S phase . The compound’s interaction with CDK2 results in significant cytotoxic activities against various cancer cell lines .
Biochemical Pathways
The compound’s action primarily affects the cell cycle regulation pathway . By inhibiting CDK2, the compound disrupts the normal function of this pathway, leading to cell cycle arrest . This disruption can lead to apoptosis, or programmed cell death, in cancer cells .
Result of Action
The compound’s action results in significant cytotoxic activities against various cancer cell lines . Specifically, it has shown superior cytotoxic activities against MCF-7 and HCT-116 cell lines . The compound also induces alterations in cell cycle progression and apoptosis within these cells .
Direcciones Futuras
Propiedades
IUPAC Name |
6-methyl-4-oxo-N-[(4-propan-2-ylphenyl)methyl]-5H-triazolo[1,5-a]pyrazine-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H19N5O2/c1-10(2)13-6-4-12(5-7-13)8-18-16(23)14-15-17(24)19-11(3)9-22(15)21-20-14/h4-7,9-10H,8H2,1-3H3,(H,18,23)(H,19,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IDGIEWISVNWMBM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CN2C(=C(N=N2)C(=O)NCC3=CC=C(C=C3)C(C)C)C(=O)N1 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H19N5O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
325.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![N-benzyl-4-{[(3-methylpyridin-2-yl)oxy]methyl}piperidine-1-carboxamide](/img/structure/B2917799.png)

![2-[(4-Chlorophenyl)methyl-(2-hydroxyethyl)amino]ethanol](/img/structure/B2917801.png)
![N-(3-chloro-4-methoxyphenyl)-2-[9-(3,4-dimethylphenyl)-3-oxopyrazolo[1,5-a][1,2,4]triazolo[3,4-c]pyrazin-2(3H)-yl]acetamide](/img/structure/B2917802.png)
![ethyl 2-{[4-(2,3-dimethylphenyl)-5-{[(4-methoxyphenyl)formamido]methyl}-4H-1,2,4-triazol-3-yl]sulfanyl}propanoate](/img/structure/B2917804.png)


![N-(2-fluorophenyl)-2-{[3-(pyridin-3-yl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl]sulfanyl}acetamide](/img/structure/B2917811.png)

![2,2,2-trifluoroethyl N-[1-(3,4-dichlorobenzyl)-2-oxo-1,2-dihydro-3-pyridinyl]carbamate](/img/structure/B2917813.png)

![4-[(E)-2-Iodoethenyl]morpholin-3-one](/img/structure/B2917820.png)
![3-Methyl-3-(2-{[1-(2-methylpropyl)aziridin-2-yl]methoxy}phenyl)butan-1-ol](/img/structure/B2917821.png)

